N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Overview
Description
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N1-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thiadiazole ring, followed by the introduction of the allylthio and phenyl tetrazolyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allylthio or phenyl tetrazolyl groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol and catalysts like palladium on carbon.
Scientific Research Applications
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N1-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. For example, it may inhibit certain enzymes or interfere with DNA replication, leading to cell growth inhibition and apoptosis in cancer cells .
Comparison with Similar Compounds
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE can be compared with other thiadiazole derivatives, such as:
N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Known for its antimitotic activity.
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Exhibits selective anticancer activity.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives:
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7OS3/c1-2-8-23-14-18-16-12(25-14)15-11(22)9-24-13-17-19-20-21(13)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,15,16,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCVVZNJGQOZLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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